molecular formula C9H10FNO2 B15301080 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B15301080
M. Wt: 183.18 g/mol
InChI Key: ZRWXNOYKDDINAR-UHFFFAOYSA-N
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Description

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10FNO2 It is a derivative of acetophenone, featuring an amino group, a fluorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one typically involves multiple steps. One common method starts with the nitration of 4-fluoro-2-methoxyacetophenone, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated sulfuric acid and sodium nitrite for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted acetophenones.

Scientific Research Applications

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The methoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of an amino group.

    1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(5-Bromo-2-hydroxyphenyl)ethan-1-one: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a fluorine atom can enhance its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-(5-amino-4-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10FNO2/c1-5(12)6-3-8(11)7(10)4-9(6)13-2/h3-4H,11H2,1-2H3

InChI Key

ZRWXNOYKDDINAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)F)N

Origin of Product

United States

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